molecular formula C18H16N6O6S B14819256 N-(4,6-dimethylpyrimidin-2-yl)-4-[(2,4-dinitrophenyl)amino]benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2,4-dinitrophenyl)amino]benzenesulfonamide

Cat. No.: B14819256
M. Wt: 444.4 g/mol
InChI Key: MXOCOFJBJDPRGC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2,4-dinitrophenyl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both pyrimidine and dinitrophenyl groups, suggests potential for various biochemical interactions.

Properties

Molecular Formula

C18H16N6O6S

Molecular Weight

444.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,4-dinitroanilino)benzenesulfonamide

InChI

InChI=1S/C18H16N6O6S/c1-11-9-12(2)20-18(19-11)22-31(29,30)15-6-3-13(4-7-15)21-16-8-5-14(23(25)26)10-17(16)24(27)28/h3-10,21H,1-2H3,(H,19,20,22)

InChI Key

MXOCOFJBJDPRGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2,4-dinitrophenyl)amino]benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as acetylacetone and urea, under acidic conditions.

    Introduction of the Dinitrophenyl Group: This can be achieved through nitration reactions using nitric acid and sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: The nitro groups on the dinitrophenyl moiety can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2,4-dinitrophenyl)amino]benzenesulfonamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or in studying biochemical pathways.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis, similar to other sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

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